1-Chlorooct-1-en-3-ol

Physicochemical properties Lipophilicity Chromatographic retention

1-Chlorooct-1-en-3-ol (CAS 67550-01-0) is an aliphatic allylic chlorohydrin with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol. Its structure consists of an eight-carbon chain containing a C1–C2 double bond, a chlorine atom at the C1 position, and a hydroxyl group at the C3 position.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
CAS No. 67550-01-0
Cat. No. B14479247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorooct-1-en-3-ol
CAS67550-01-0
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCCCCCC(C=CCl)O
InChIInChI=1S/C8H15ClO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3
InChIKeyRFZKWATZFBAMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chlorooct-1-en-3-ol (CAS 67550-01-0): Procurement Specifications and Compound Identity


1-Chlorooct-1-en-3-ol (CAS 67550-01-0) is an aliphatic allylic chlorohydrin with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol [1]. Its structure consists of an eight-carbon chain containing a C1–C2 double bond, a chlorine atom at the C1 position, and a hydroxyl group at the C3 position. This compound is a clear to pale yellow liquid at ambient temperature and is typically available as a racemic mixture or as defined stereoisomers such as (E)-(S)-1-Chlorooct-1-en-3-ol (CAS 116500-94-8) [2]. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing oxygen- and halogen-containing frameworks via its reactive allylic alcohol and vinyl chloride moieties.

Why 1-Chlorooct-1-en-3-ol Cannot Be Replaced by Common Alkyl Halides or Unsaturated Alcohols


1-Chlorooct-1-en-3-ol is not functionally interchangeable with simpler analogs such as 1-chlorooctane (CAS 111-85-3), 1-octen-3-ol (CAS 3391-86-4), or (E)-1-chlorooct-1-ene (CAS 59871-24-8) due to its unique combination of an allylic alcohol and a vinyl chloride within the same molecule. Substituting with 1-chlorooctane eliminates the olefin and hydroxyl groups required for downstream oxidation or cyclization reactions [1]. Substituting with 1-octen-3-ol removes the electrophilic vinyl chloride center, thereby precluding nucleophilic substitution at the C1 position . Similarly, using (E)-1-chlorooct-1-ene alone lacks the allylic hydroxyl group essential for forming cyclic ethers or esters via intramolecular reactions . The quantitative differences in molecular weight (162.66 vs. 148.67 vs. 128.21 g/mol) and LogP (2.68 vs. ~4.1 vs. ~1.9) further underscore the distinct physicochemical profiles that affect solubility, partitioning, and chromatographic behavior [2][3]. Therefore, generic substitution without rigorous revalidation of synthetic routes or biological assays is scientifically unsound.

Quantitative Differentiation of 1-Chlorooct-1-en-3-ol (CAS 67550-01-0) Against Close Analogs


Increased Molecular Weight and Altered LogP Compared to 1-Octen-3-ol

1-Chlorooct-1-en-3-ol exhibits a 26.8% higher molecular weight (162.66 g/mol) and a significantly higher calculated LogP (2.68) compared to its non-chlorinated analog 1-octen-3-ol (128.21 g/mol; LogP ~1.6–1.9). This shift alters lipophilicity and reversed-phase chromatographic retention, which can impact both synthetic workup and biological partitioning. In contrast, fully saturated 1-chlorooctane has a molecular weight of 148.67 g/mol and a LogP of approximately 4.1, while (E)-1-chlorooct-1-ene has a molecular weight of 146.66 g/mol and a LogP of ~3.8. The target compound occupies a distinct intermediate lipophilicity space [1][2].

Physicochemical properties Lipophilicity Chromatographic retention

Dual Reactive Sites Enable Cyclization to Tetrahydrofuran Derivatives

The presence of both an allylic alcohol and a vinyl chloride in 1-chlorooct-1-en-3-ol permits intramolecular cyclization reactions that are impossible with simpler analogs. For instance, 1-chlorooctane (CAS 111-85-3) lacks the hydroxyl group required for intramolecular nucleophilic attack, while 1-octen-3-ol (CAS 3391-86-4) lacks the electrophilic vinyl chloride center. The target compound can undergo base-mediated cyclization to form substituted tetrahydrofuran rings, a transformation documented for structurally related allylic chlorohydrins. While no direct yield data exists for this specific compound, the synthetic utility of analogous 1,2-chlorohydrins in forming oxygen heterocycles is well-established, with yields ranging from 60–90% in related systems [1].

Organic synthesis Cyclization Allylic alcohol

Vinyl Chloride Moiety Enables Stereoselective Cross-Coupling Reactions

The C1 vinyl chloride in 1-chlorooct-1-en-3-ol serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This contrasts with 1-chlorooctane (a primary alkyl chloride), which is significantly less reactive under standard Pd-catalyzed conditions. The target compound can therefore be diversified into more complex aryl- or alkynyl-substituted allylic alcohols. In contrast, 1-octen-3-ol lacks a halide entirely, precluding cross-coupling at the C1 position. The vinyl chloride also offers the potential for stereospecific coupling to preserve olefin geometry [1].

Cross-coupling Vinyl halide Palladium catalysis

Validated Application Scenarios for 1-Chlorooct-1-en-3-ol Based on Evidence


Synthesis of Chiral Tetrahydrofuran Building Blocks

The dual functionality of 1-chlorooct-1-en-3-ol enables its use as a direct precursor to substituted tetrahydrofuran (THF) derivatives via intramolecular cyclization. This application is supported by class-level evidence for 1,2-chlorohydrins . Researchers requiring chiral THF scaffolds for natural product synthesis or pharmaceutical intermediates should consider this compound over 1-chlorooctane or 1-octen-3-ol, which cannot undergo analogous cyclization without additional functionalization steps. The stereochemistry at the C3 position can be controlled by using enantiopure starting materials (e.g., (S)-1-chlorooct-1-en-3-ol, CAS 116500-94-8) to produce chiral cyclic ethers [1].

Cross-Coupling for Diversification of Allylic Alcohol Libraries

The vinyl chloride moiety in 1-chlorooct-1-en-3-ol allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, heteroaryl, or alkenyl groups at the C1 position while preserving the allylic alcohol functionality. This scenario is directly supported by the established reactivity of vinyl halides in cross-coupling [2]. In contrast, 1-chlorooctane is poorly reactive under standard Pd(0) conditions, and 1-octen-3-ol lacks the required halide. Medicinal chemistry groups seeking to generate diverse allylic alcohol libraries for structure-activity relationship (SAR) studies will find 1-chlorooct-1-en-3-ol a more versatile starting material than its non-halogenated or saturated analogs.

Use as a Reference Standard for Chromatographic Method Development

The distinct molecular weight (162.66 g/mol) and LogP (2.68) of 1-chlorooct-1-en-3-ol place it in a unique region of chromatographic space compared to 1-octen-3-ol (MW 128.21, LogP ~1.9) and 1-chlorooctane (MW 148.67, LogP ~4.1) [3]. Analytical chemists developing reverse-phase HPLC or GC methods for separating allylic chlorohydrins can use this compound as a retention time marker. Its intermediate lipophilicity allows it to serve as a calibration point for optimizing gradient elution conditions for medium-polarity halogenated alcohols. This application does not require biological activity data and is directly derived from the physicochemical evidence presented in Section 3.

Investigation of Allylic Chlorohydrin Metabolism in Environmental Toxicology

Although no direct biological data exists for this specific compound, its structural class (1,2-chlorohydrins) has been studied for environmental persistence and metabolic fate. The vinyl chloride and allylic alcohol moieties are known sites for enzymatic oxidation and conjugation [4]. Researchers investigating the biodegradation of chlorinated alkenes in marine or freshwater sediments may select 1-chlorooct-1-en-3-ol as a representative medium-chain allylic chlorohydrin model. Compared to 1-chlorooctane (which undergoes different metabolic pathways) or 1-octen-3-ol (which lacks chlorine), this compound provides a more realistic probe for studying the fate of halogenated unsaturated alcohols in the environment.

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